Cas no 3319-17-3 (Benzamide, 4-nitro-N-[3-(trifluoromethyl)phenyl]-)
Benzamide, 4-nitro-N-[3-(trifluoromethyl)phenyl]- Chemical and Physical Properties
Names and Identifiers
-
- Benzamide, 4-nitro-N-[3-(trifluoromethyl)phenyl]-
- 4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide
- MFCD00171029
- AK-968/40883177
- STK402025
- AKOS000504318
- (4-NITROPHENYL)-N-(3-(TRIFLUOROMETHYL)PHENYL)FORMAMIDE
- 3319-17-3
- SCHEMBL8710692
- Z28169819
- MS-6740
- 4-Nitro-N-(3-trifluoromethylphenyl)benzamide
- 4-Nitro-N-(3-(trifluoromethyl)phenyl)benzamide
- CS-0320353
- DTXSID60366210
- 4-NITRO-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE
-
- MDL: MFCD00171029
- Inchi: 1S/C14H9F3N2O3/c15-14(16,17)10-2-1-3-11(8-10)18-13(20)9-4-6-12(7-5-9)19(21)22/h1-8H,(H,18,20)
- InChI Key: JJJCKJORTNOIAC-UHFFFAOYSA-N
- SMILES: FC(C1C=CC=C(C=1)NC(C1C=CC(=CC=1)[N+](=O)[O-])=O)(F)F
Computed Properties
- Exact Mass: 310.05657
- Monoisotopic Mass: 310.05652664g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 2
- Complexity: 415
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 74.9Ų
Experimental Properties
- PSA: 72.24
Benzamide, 4-nitro-N-[3-(trifluoromethyl)phenyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB161062-1 g |
(4-Nitrophenyl)-N-(3-(trifluoromethyl)phenyl)formamide; . |
3319-17-3 | 1 g |
€132.50 | 2023-07-20 | ||
| abcr | AB161062-2 g |
(4-Nitrophenyl)-N-(3-(trifluoromethyl)phenyl)formamide; . |
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| abcr | AB161062-5 g |
(4-Nitrophenyl)-N-(3-(trifluoromethyl)phenyl)formamide; . |
3319-17-3 | 5 g |
€290.00 | 2023-07-20 | ||
| abcr | AB161062-10 g |
(4-Nitrophenyl)-N-(3-(trifluoromethyl)phenyl)formamide; . |
3319-17-3 | 10 g |
€325.00 | 2023-07-20 | ||
| abcr | AB161062-1g |
(4-Nitrophenyl)-N-(3-(trifluoromethyl)phenyl)formamide; . |
3319-17-3 | 1g |
€132.50 | 2025-02-18 | ||
| abcr | AB161062-2g |
(4-Nitrophenyl)-N-(3-(trifluoromethyl)phenyl)formamide; . |
3319-17-3 | 2g |
€167.50 | 2025-02-18 | ||
| abcr | AB161062-5g |
(4-Nitrophenyl)-N-(3-(trifluoromethyl)phenyl)formamide; . |
3319-17-3 | 5g |
€290.00 | 2025-02-18 | ||
| abcr | AB161062-10g |
(4-Nitrophenyl)-N-(3-(trifluoromethyl)phenyl)formamide; . |
3319-17-3 | 10g |
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| A2B Chem LLC | AI77680-1mg |
4-Nitro-N-(3-(trifluoromethyl)phenyl)benzamide |
3319-17-3 | >90% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AI77680-5mg |
4-Nitro-N-(3-(trifluoromethyl)phenyl)benzamide |
3319-17-3 | >90% | 5mg |
$214.00 | 2024-04-20 |
Benzamide, 4-nitro-N-[3-(trifluoromethyl)phenyl]- Suppliers
Benzamide, 4-nitro-N-[3-(trifluoromethyl)phenyl]- Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on Benzamide, 4-nitro-N-[3-(trifluoromethyl)phenyl]-
Benzamide, 4-nitro-N-[3-(trifluoromethyl)phenyl]- (CAS No 3319-17-3)
The compound Benzamide, 4-nitro-N-[3-(trifluoromethyl)phenyl]-, also known by its CAS registry number CAS No 3319-17-3, is a highly specialized organic chemical with significant applications in various fields of material science and pharmaceutical research. This compound is characterized by its unique molecular structure, which combines a benzamide backbone with a nitro group and a trifluoromethyl-substituted phenyl moiety. The presence of these functional groups imparts distinctive chemical and physical properties to the molecule, making it a valuable compound in both academic and industrial settings.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of Benzamide, 4-nitro-N-[3-(trifluoromethyl)phenyl]-. Researchers have explored various methodologies to optimize the reaction conditions, ensuring high yields and purity levels. One notable approach involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times while maintaining product quality. This development has facilitated the large-scale production of the compound for both research and commercial purposes.
The structural integrity of Benzamide, 4-nitro-N-[3-(trifluoromethyl)phenyl]- is further enhanced by its stability under a wide range of environmental conditions. Studies have demonstrated that the compound exhibits excellent thermal stability, making it suitable for applications that require prolonged exposure to elevated temperatures. Additionally, its resistance to hydrolysis under acidic and basic conditions underscores its versatility in diverse chemical environments.
In terms of application, this compound has found significant utility in the field of material science, particularly in the development of advanced polymers and composites. The trifluoromethyl group imparts unique electronic properties to the molecule, enabling it to serve as a building block for high-performance materials with tailored functionalities. Recent research has highlighted its potential as a precursor for the synthesis of novel aromatic polymers with enhanced mechanical and thermal properties.
The pharmaceutical industry has also benefited from the properties of Benzamide, 4-nitro-N-[3-(trifluoromethyl)phenyl]-. Its ability to act as a versatile intermediate in drug design has led to its incorporation into several lead compounds targeting various therapeutic areas. For instance, studies have shown that derivatives of this compound exhibit promising anti-inflammatory and antioxidant activities, making them potential candidates for drug development.
Moreover, the nitro group present in the molecule plays a crucial role in modulating its electronic characteristics, which is essential for applications in electrochemistry and optoelectronics. Recent investigations have explored its use as an electron-deficient aromatic system in organic semiconductors, demonstrating its potential in advancing next-generation electronic devices.
In conclusion, Benzamide, 4-nitro-N-[3-(trifluoromethyl)phenyl]- (CAS No 3319-17-3) stands out as a multifaceted compound with wide-ranging applications across various scientific disciplines. Its unique structure, combined with advancements in synthetic methodologies and material science applications, positions it as a key player in both academic research and industrial innovation.
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